(5Z)-5-(5-bromo-2-methoxybenzylidene)-2-[(E)-2-(4-fluorophenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound “(5Z)-5-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE” is a complex organic molecule that belongs to the class of triazolothiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triazolothiazoles typically involves the cyclization of thiosemicarbazides with α-haloketones or α-haloesters. For the specific compound , the synthesis might involve the following steps:
Formation of Thiosemicarbazide: Reacting hydrazine with carbon disulfide and an alkyl halide.
Cyclization: The thiosemicarbazide is then cyclized with an α-haloketone or α-haloester under acidic or basic conditions to form the triazolothiazole core.
Functionalization: Introducing the bromine, methoxy, and fluorophenyl groups through various substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperatures.
Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The double bonds can be reduced to single bonds.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: Triazolothiazoles can act as ligands in metal-catalyzed reactions.
Material Science: Used in the synthesis of polymers and advanced materials.
Biology
Antimicrobial Agents: Exhibits activity against bacteria, fungi, and viruses.
Enzyme Inhibitors: Inhibits specific enzymes involved in disease pathways.
Medicine
Drug Development: Potential use in developing new pharmaceuticals for treating infections, cancer, and inflammatory diseases.
Industry
Agriculture: Used in the development of pesticides and herbicides.
Dyes and Pigments: Utilized in the synthesis of colorants for textiles and plastics.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The triazolothiazole core can bind to the active site of enzymes, inhibiting their activity. The presence of bromine, methoxy, and fluorophenyl groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Triazolothiadiazoles: Similar structure but with a sulfur atom replaced by a nitrogen atom.
Benzothiazoles: Contains a benzene ring fused to a thiazole ring.
Thiazolopyrimidines: Contains a pyrimidine ring fused to a thiazole ring.
Uniqueness
The unique combination of bromine, methoxy, and fluorophenyl groups in the compound provides distinct chemical and biological properties, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C20H13BrFN3O2S |
---|---|
Molecular Weight |
458.3 g/mol |
IUPAC Name |
(5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-2-[(E)-2-(4-fluorophenyl)ethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C20H13BrFN3O2S/c1-27-16-8-5-14(21)10-13(16)11-17-19(26)25-20(28-17)23-18(24-25)9-4-12-2-6-15(22)7-3-12/h2-11H,1H3/b9-4+,17-11- |
InChI Key |
NEVPDVLHSTUSGN-TZGYRSQPSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C\2/C(=O)N3C(=NC(=N3)/C=C/C4=CC=C(C=C4)F)S2 |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=C2C(=O)N3C(=NC(=N3)C=CC4=CC=C(C=C4)F)S2 |
Origin of Product |
United States |
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